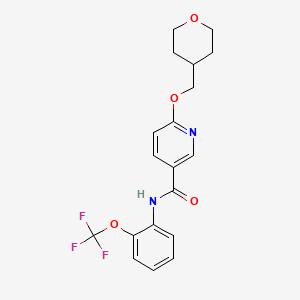

6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a nicotinamide group, a tetrahydro-2H-pyran-4-yl methoxy group, and a 2-(trifluoromethoxy)phenyl group. Nicotinamide is a form of vitamin B3 and is used in many biological processes. The tetrahydro-2H-pyran-4-yl group is a type of ether that is often used in organic chemistry as a protecting group. The trifluoromethoxyphenyl group is a type of aryl ether that can contribute to the lipophilicity and metabolic stability of a molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the ether and amide groups could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group in nicotinamide is typically quite stable but can be hydrolyzed under certain conditions. The ether groups might be susceptible to reactions with strong acids or bases .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and ether could increase its solubility in polar solvents. The compound’s stability could be influenced by the presence of the tetrahydro-2H-pyran ring .Scientific Research Applications

Applications in Biochemical Research and Drug Development

Nicotinamide Derivatives Utilization : Research on nicotinamide derivatives, including compounds structurally related to the chemical , reveals their active roles against conditions like pellagra and their metabolic processing within mammals. Such compounds have been shown to undergo transformations into active metabolites, indicating their potential utility in exploring metabolic pathways and therapeutic applications (Ellinger, Fraenkel, & Abdel Kader, 1947).

Antineoplastic Activities : The synthesis of certain nicotinamide analogs has demonstrated moderate activity against specific cancer models, such as lymphoid leukemia and carcinoma in rats. This suggests the utility of the compound's framework in the development of new antineoplastic agents (Ross, 1967).

Diversity-Oriented Synthesis for Biological Screening : The creation of diverse tetrahydropyrans for screening against biological targets underscores the importance of compounds with similar backbones in drug discovery. This approach allows for the rapid identification of bioactive molecules, contributing to the development of novel therapeutics (Zaware et al., 2011).

Antiprotozoal Activity : Studies have identified nicotinamide analogs with significant activity against protozoal infections, providing a basis for the development of new treatments for diseases like trypanosomiasis and malaria. Such research indicates the potential of structurally related compounds in addressing neglected tropical diseases (Ismail et al., 2003).

Inhibitory Effects on Fungal Strains : Nicotinamide derivatives have been explored for their antifungal properties, particularly in agricultural contexts to protect crops from fungal pathogens. This research area could lead to the development of safer, more effective fungicides and contribute to food security (Liu et al., 2020).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

6-(oxan-4-ylmethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O4/c20-19(21,22)28-16-4-2-1-3-15(16)24-18(25)14-5-6-17(23-11-14)27-12-13-7-9-26-10-8-13/h1-6,11,13H,7-10,12H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUZWYYHSINGKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate](/img/structure/B2363165.png)

![N-[(3-hydroxyphenyl)carbamothioyl]acetamide](/img/structure/B2363167.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2363168.png)

![2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid](/img/structure/B2363175.png)

![3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile](/img/structure/B2363178.png)

![5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one](/img/structure/B2363182.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2363186.png)

![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)